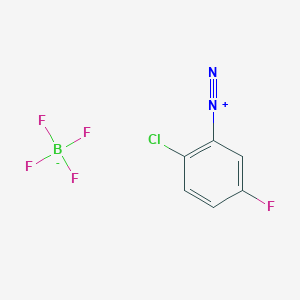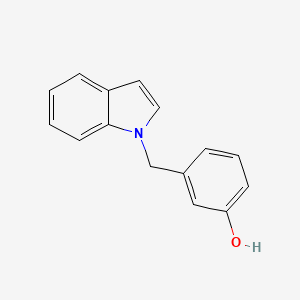
2-Aminoethyl Nitrate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl Nitrate Hydrochloride is an organic compound that features a nitro group attached to an ethylamine backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitroxyethylamine hydrochloride typically involves the nitration of 2-aminoethanol. The process begins with the protection of the amino group using phthalic anhydride, followed by nitration with a nitrating mixture. The protected nitro compound is then deprotected using hydrazine hydrate to yield 2-nitroxyethylamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of 2-nitroxyethylamine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoethyl Nitrate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamine backbone can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Nitrosoethylamine, nitrate derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted ethylamine compounds.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl Nitrate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-nitroxyethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in various biochemical effects, including the inhibition or activation of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Triethanolamine: A tertiary amine with three hydroxyl groups, used primarily in making surfactants and as a pH adjuster.
Diethanolamine: A secondary amine with two hydroxyl groups, used in the production of emulsifiers and detergents.
Ethanolamine: A primary amine with one hydroxyl group, used in the synthesis of pharmaceuticals and as a corrosion inhibitor.
Uniqueness: 2-Aminoethyl Nitrate Hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other ethanolamine derivatives, which lack the nitro functionality and therefore have different chemical and biological properties.
Eigenschaften
Molekularformel |
C2H7ClN2O3 |
|---|---|
Molekulargewicht |
142.54 g/mol |
IUPAC-Name |
2-aminoethyl nitrate;hydrochloride |
InChI |
InChI=1S/C2H6N2O3.ClH/c3-1-2-7-4(5)6;/h1-3H2;1H |
InChI-Schlüssel |
BNHSMUNWOIBXLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(1-methyl-2-propynyl)oxy]acetate](/img/structure/B8376415.png)

![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-4-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8376435.png)


![2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8376451.png)

![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)





